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Introduction
Phenyl fluorosulfate and its derivatives, more broadly known as aryl fluorosulfates, have

emerged as remarkably versatile and powerful reagents in modern synthetic organic chemistry.

Initially explored for their unique reactivity, they have gained significant traction due to their

pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This novel class of

reactions, characterized by its high efficiency and specificity, has propelled aryl fluorosulfates to

the forefront of various chemical disciplines, including medicinal chemistry, chemical biology,

and materials science.

Aryl fluorosulfates are lauded for their exceptional stability under many physiological and

synthetic conditions, yet they exhibit tunable reactivity, participating in a range of

transformations.[1][2][3] They serve as effective partners in cross-coupling reactions, offering a

cost-effective and less toxic alternative to commonly used triflates.[4][5] Furthermore, their

unique ability to selectively react with specific amino acid residues has established them as

invaluable tools for chemical biology and drug discovery, enabling the development of novel

covalent inhibitors and chemical probes.[2][6] This document provides a comprehensive

overview of the applications of phenyl fluorosulfate, complete with detailed experimental

protocols and quantitative data to facilitate its adoption in the laboratory.
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Key Applications
The utility of phenyl fluorosulfate in synthetic organic chemistry is diverse, with key

applications including:

SuFEx Click Chemistry: Acting as a cornerstone of SuFEx, phenyl fluorosulfate enables

the rapid and efficient formation of strong covalent bonds. This has been particularly

impactful in the late-stage functionalization of complex molecules and the synthesis of

radiolabeled compounds for PET imaging.[1][7]

Cross-Coupling Reactions: Aryl fluorosulfates have proven to be excellent electrophilic

partners in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-

Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[8][9]

Chemical Biology and Drug Discovery: The selective reactivity of the fluorosulfate group

towards certain amino acid residues, such as tyrosine, lysine, and serine, has been exploited

to design potent and selective covalent inhibitors and chemical probes for target

identification and validation.[2][3]

Synthesis of Bioactive Molecules: The stability and reactivity profile of the fluorosulfate

moiety has been leveraged in the synthesis of various bioactive compounds, including

derivatives of natural products and pharmaceuticals.[10][11]

Data Presentation
Table 1: Stability of Phenyl Fluorosulfate Under Various
Conditions
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Condition Time (h)
Remaining Phenyl
Fluorosulfate (%)

Reference

Aniline (reflux) 3 >99 [1]

1 M HCl (aq) 24 ~100 [1]

50% TFA in DCM 24 ~100 [1]

pH 7.4 buffer, 37 °C 168 (1 week) >95 [1]

pH 10 buffer 24 ~90 [1]

0.025 M NaOH (aq) 0.33 (t½ = 20 min) 50 [1]

pH 7.4 buffer + Lysine 48 ~90 [1]

pH 7.4 buffer +

Glutathione
48 ~90 [1]

Table 2: Radiochemical Yields of Aryl [¹⁸F]Fluorosulfates
via SuFEx Reaction

Substrate
Radiochemical Yield (RCY,
%)

Reference

3-Ethynylphenyl fluorosulfate 99.3 ± 0.6 [1]

Various aryl and heteroaryl

fluorosulfates (25 examples)
83 - 100 (median 98) [1]

[¹⁸F]35 (cold fluorosulfate

precursor)
85 - 93 [1]

Table 3: Phenyl Fluorosulfate in Palladium-Catalyzed
Cross-Coupling Reactions
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Reaction
Type

Coupling
Partner

Catalyst/
Ligand

Base Solvent Yield (%)
Referenc
e

Suzuki-

Miyaura

Arylboronic

acid

Pd(OAc)₂/

SPhos
K₃PO₄

Toluene/H₂

O
67-99 [8]

Suzuki-

Miyaura

(Hetero)ary

l boronic

acids

Pd(OAc)₂/

RuPhos
K₂CO₃

1,4-

dioxane/H₂

O

Moderate

to excellent
[8]

Sonogashir

a

Terminal

alkyne

Pd(dba)₂/X

antphos
Cs₂CO₃

1,4-

dioxane

Not

specified
[9]

Buchwald-

Hartwig
Aniline

[Pd(cinnam

yl)Cl]₂/Xant

Phos

NaOtBu Toluene
Not

specified
[9]

Note: Yields are reported as ranges from the cited literature and may vary depending on the

specific substrate.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl
Fluorosulfates using Sulfuryl Fluoride (SO₂F₂) Gas
This protocol describes a general method for the synthesis of aryl fluorosulfates from the

corresponding phenols using sulfuryl fluoride gas.

Materials:

Phenol derivative

Sulfuryl fluoride (SO₂F₂) gas

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA)

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

Two-chamber reactor (or a sealed vessel)
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Procedure:

In a two-chamber reactor, dissolve the phenol derivative (1.0 equiv) and DBU (1.2 equiv) in

anhydrous DCM in one chamber.

In the other chamber, place a source for the slow release of SO₂F₂ gas, or carefully

introduce SO₂F₂ gas into the reaction vessel. Caution: SO₂F₂ is a toxic gas and should be

handled in a well-ventilated fume hood with appropriate safety precautions.

Seal the reactor and stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, carefully vent the excess SO₂F₂ gas into a scrubbing solution (e.g.,

concentrated NaOH).

Quench the reaction mixture with saturated aqueous ammonium chloride solution.

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

aryl fluorosulfate.

Protocol 2: Ultrafast Late-Stage [¹⁸F]Radiosynthesis via
Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx)
This protocol is adapted from the work of a study on ultrafast radiosynthesis.[1]

Materials:

Aryl fluorosulfate precursor (e.g., 3-ethynylphenyl fluorosulfate)

Potassium [¹⁸F]fluoride (K[¹⁸F]F)

[2.2.2]-Kryptand (Kryptofix 222)
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Anhydrous acetonitrile (MeCN)

Automated radiosynthesis module

C18 cartridge for purification

Procedure:

Azeotropically dry the K[¹⁸F]F with acetonitrile in the reaction vessel of the automated

radiosynthesizer.

Add a solution of [2.2.2]-Kryptand in anhydrous MeCN to the dried K[¹⁸F]F to form the

K/[2.2.2]-cryptand-[¹⁸F]F complex.

Add a solution of the aryl fluorosulfate precursor (0.1 mg, 0.5 µmol) in anhydrous MeCN (0.5

mL) to the reaction vessel.

Allow the reaction to proceed at room temperature for 30 seconds.

Quench the reaction with water.

Load the crude reaction mixture onto a C18 cartridge.

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

Elute the desired aryl [¹⁸F]fluorosulfate product with an appropriate organic solvent (e.g.,

ethanol or acetonitrile).

Analyze the radiochemical yield and purity by radio-HPLC.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura
Coupling of Aryl Fluorosulfates
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of aryl

fluorosulfates with boronic acids.[8]

Materials:
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Aryl fluorosulfate (1.0 equiv)

Arylboronic acid (1.5 equiv)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

SPhos (4 mol%)

Potassium phosphate (K₃PO₄, 3.0 equiv)

Toluene and water (e.g., 10:1 v/v)

Nitrogen or Argon atmosphere

Procedure:

To an oven-dried reaction vial, add the aryl fluorosulfate, arylboronic acid, Pd(OAc)₂, SPhos,

and K₃PO₄.

Evacuate and backfill the vial with an inert atmosphere (nitrogen or argon) three times.

Add degassed toluene and water to the reaction vial.

Seal the vial and heat the reaction mixture at 100 °C for 12-18 hours.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

biaryl product.
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Synthesis of Aryl Fluorosulfate

Application

Phenol Derivative
SO₂F₂ or equivalent

(e.g., AISF, Imidazolium Salt)
Aryl Fluorosulfate

Base (e.g., DBU)

Cross-Coupling Partner
(Boronic Acid, Alkyne, Amine)Pd Catalyst

Biological Target
(Protein with Tyr, Lys, Ser)

Proximity-induced Reactivity

[¹⁸F]Fluoride
Kryptofix 222

Functionalized Product
(Biaryl, Arylalkyne, Arylamine)

Covalent Adduct
(Chemical Probe)

[¹⁸F]PET Tracer

Click to download full resolution via product page

Caption: General workflow for the synthesis and application of aryl fluorosulfates.
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Chemical Probe Design & Application

Target Identification Workflow

Phenyl Fluorosulfate Probe
(with reporter tag, e.g., alkyne)

Target Protein
(in complex proteome)

Non-covalent Binding
(in specific binding pocket)

Covalent Modification
(on proximal Tyr, Lys, or Ser residue)

Proximity-Enabled Reactivity

Affinity Enrichment
(via reporter tag)

Click Chemistry

Proteolytic Digestion

Mass Spectrometry
(LC-MS/MS)

Target Protein and
Modification Site Identification

Click to download full resolution via product page

Caption: Logical workflow for using phenyl fluorosulfate probes in chemical biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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